4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Related compounds such as 4,5-diamino-4h-1,2,4-triazole-3-thiol derivatives have been reported to inhibit kinases , suggesting potential protein kinase targets for this compound as well.
Mode of Action
It is speculated that the compound might interact with its targets through non-covalent interactions .
Biochemical Pathways
Related compounds have been shown to affect kinase-related pathways .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activities .
Biochemical Analysis
Biochemical Properties
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound can bind to biomolecules such as enzymes and proteins, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diisopropyl-1,2,4-triazole with thiolating agents such as hydrogen sulfide or thiourea in the presence of a base like sodium hydroxide . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: S-alkylated or S-arylated derivatives.
Scientific Research Applications
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of diisopropyl groups.
4,5-Diamino-4H-1,2,4-triazole-3-thiol: Contains amino groups instead of isopropyl groups.
Uniqueness
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of diisopropyl groups, which can influence its steric and electronic properties, potentially enhancing its biological activity and specificity compared to other triazole derivatives .
Properties
IUPAC Name |
3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNXXMGQSTKBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395581 |
Source
|
Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-59-4 |
Source
|
Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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